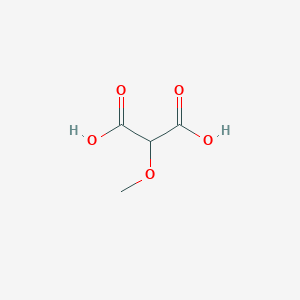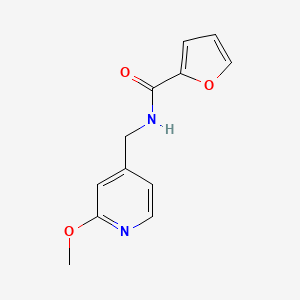
n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide is a compound that belongs to the class of organic compounds known as furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom. This combination of furan and pyridine rings gives the compound unique chemical and biological properties.
Méthodes De Préparation
The synthesis of n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide typically involves the reaction of 2-methoxypyridine-4-carboxaldehyde with furan-2-carboxylic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. This reaction can convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has indicated that the compound may have potential therapeutic applications, particularly in the treatment of bacterial infections and inflammatory diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to the death of bacterial cells. In inflammatory diseases, the compound may inhibit the production of pro-inflammatory cytokines, reducing inflammation and tissue damage .
Comparaison Avec Des Composés Similaires
n-((2-Methoxypyridin-4-yl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:
n-((2-Methoxypyridin-4-yl)methyl)thiophene-2-carboxamide: This compound has a thiophene ring instead of a furan ring. It has similar biological activities but may have different pharmacokinetic properties.
n-((2-Methoxypyridin-4-yl)methyl)pyrrole-2-carboxamide: This compound contains a pyrrole ring instead of a furan ring. It may have different chemical reactivity and biological activities compared to the furan derivative.
n-((2-Methoxypyridin-4-yl)methyl)benzene-2-carboxamide: This compound has a benzene ring instead of a furan ring.
The uniqueness of this compound lies in its combination of furan and pyridine rings, which gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C12H12N2O3 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
N-[(2-methoxypyridin-4-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O3/c1-16-11-7-9(4-5-13-11)8-14-12(15)10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) |
Clé InChI |
TVBOIAIWPQBOGQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=CC(=C1)CNC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n2,n2,2-Trimethyl-n1-(thieno[3,2-d]pyrimidin-4-yl)propane-1,2-diamine](/img/structure/B14904186.png)
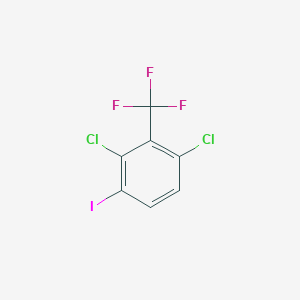

![disodium;2-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B14904207.png)

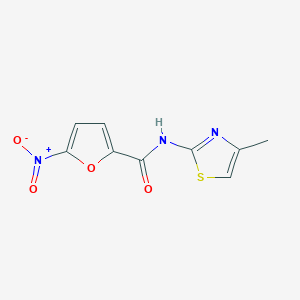
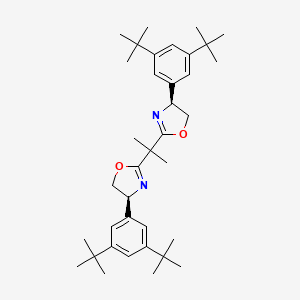

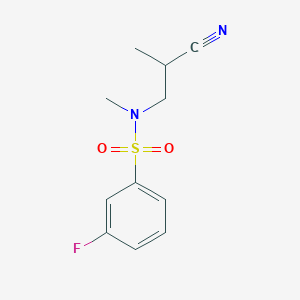
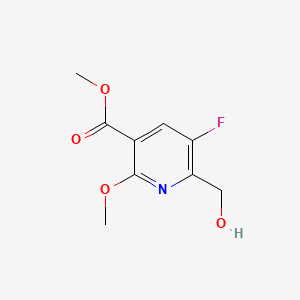
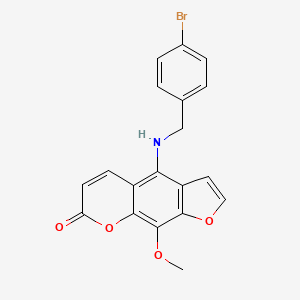

![(1R,7R,8R,18R)-8-hydroxy-5,5,7,8-tetramethyl-2,6,10-trioxa-15-azatetracyclo[10.5.1.04,7.015,18]octadec-12-ene-3,9-dione](/img/structure/B14904272.png)
